4-Butoxyphenylisothiocyanate
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Overview
Description
4-Butoxyphenylisothiocyanate: is an organic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . It belongs to the class of isothiocyanates, which are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is used primarily in research settings, particularly in the fields of proteomics and biochemistry .
Mechanism of Action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with various biological targets
Mode of Action
Isothiocyanates, in general, are known to exert their effects through binding to cellular components, leading to various cellular actions . The specific interactions of 4-Butoxyphenylisothiocyanate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways, but the exact pathways influenced by this specific compound need further investigation .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The specific effects of this compound need to be investigated further.
Biochemical Analysis
Biochemical Properties
It is known that isothiocyanates, a group to which 4-Butoxyphenylisothiocyanate belongs, can induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Studies on isothiocyanates suggest that they can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isothiocyanates are known to inhibit cell survival signaling molecules such as Akt and NFκB . They also increase reactive oxygen species (ROS) generation and cause glutathione (GSH) depletion
Temporal Effects in Laboratory Settings
Temperature fluctuations can drastically skew laboratory test results and have far-reaching implications . Therefore, understanding the temporal effects of this compound is crucial for accurate biochemical analysis.
Dosage Effects in Animal Models
It is known that the reliability of animal models in predicting human toxicity is a complex issue, with many factors influencing the translation from animal studies to human outcomes .
Metabolic Pathways
Membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs
Transport and Distribution
Membrane transport proteins play a critical role in drug disposition by affecting absorption, distribution, and excretion . They translocate drugs, as well as endogenous molecules and toxins, across membranes using ATP .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxyphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-butoxyaniline with thiophosgene under controlled conditions . The reaction typically proceeds as follows:
- Dissolve 4-butoxyaniline in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography.
Industrial Production Methods: Industrial production may involve the use of safer and more efficient reagents, such as phenyl chlorothionoformate or carbon disulfide in the presence of catalysts like DMAP or DABCO .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxyphenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea derivative.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride .
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiourea derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
4-Butoxyphenylisothiocyanate has several scientific research applications:
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
Comparison: 4-Butoxyphenylisothiocyanate is unique due to its butoxy substituent, which imparts different lipophilicity and reactivity compared to other isothiocyanates . For example, phenyl isothiocyanate and benzyl isothiocyanate are more hydrophobic, while allyl isothiocyanate and sulforaphane have different biological activities due to their distinct structures .
Properties
IUPAC Name |
1-butoxy-4-isothiocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-13-11-6-4-10(5-7-11)12-9-14/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAMIJSFEORYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.